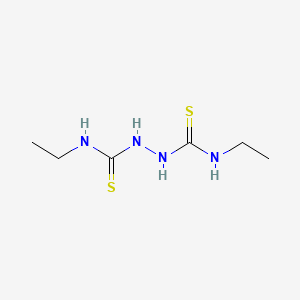
1-Ethyl-3-(ethylcarbamothioylamino)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(ethylcarbamothioylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula SC(NH2)2
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(ethylcarbamothioylamino)thiourea can be synthesized through the reaction of ethyl isocyanate with ethylamine in the presence of a sulfur source. The reaction typically involves the following steps:
- Ethyl isocyanate reacts with ethylamine to form an intermediate.
- The intermediate undergoes a reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Ethyl-3-(ethylcarbamothioylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学研究应用
1-Ethyl-3-(ethylcarbamothioylamino)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3-(ethylcarbamothioylamino)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
相似化合物的比较
1-Ethyl-3-(ethylcarbamothioylamino)thiourea can be compared with other thiourea derivatives, such as:
1,3-Diethylthiourea: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Phenyl-3-(ethylcarbamothioylamino)thiourea: Contains a phenyl group, which may enhance its lipophilicity and alter its interaction with biological targets.
属性
CAS 编号 |
38451-07-9 |
|---|---|
分子式 |
C6H14N4S2 |
分子量 |
206.3 g/mol |
IUPAC 名称 |
1-ethyl-3-(ethylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C6H14N4S2/c1-3-7-5(11)9-10-6(12)8-4-2/h3-4H2,1-2H3,(H2,7,9,11)(H2,8,10,12) |
InChI 键 |
PPMXYSSOKOGTBT-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NNC(=S)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



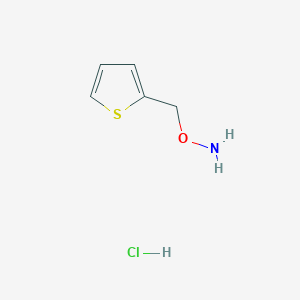
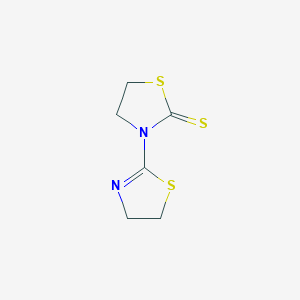
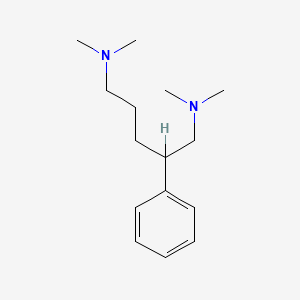
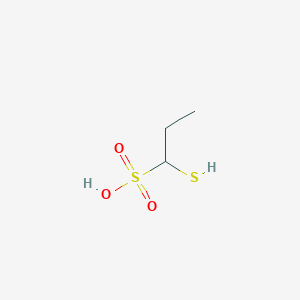
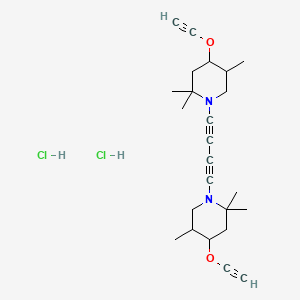
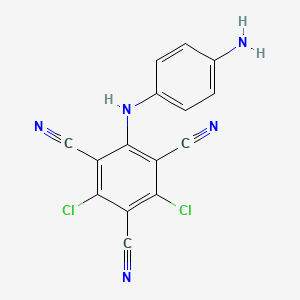
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
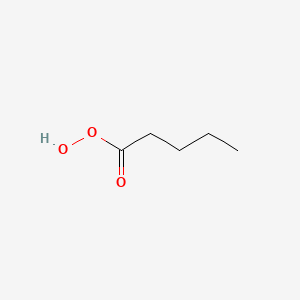
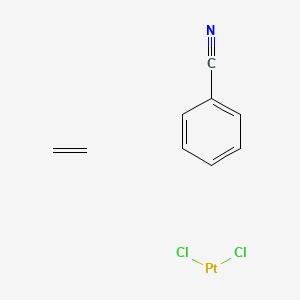

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)


